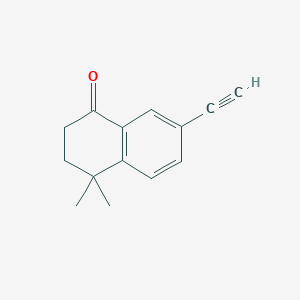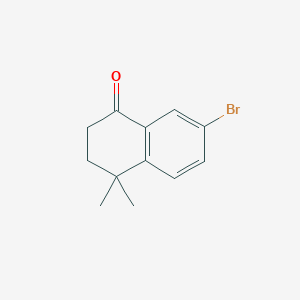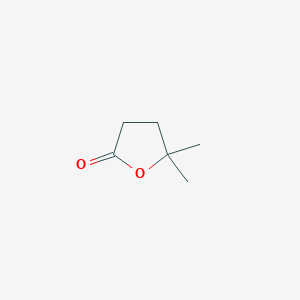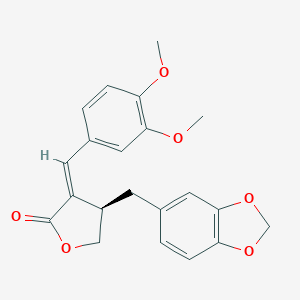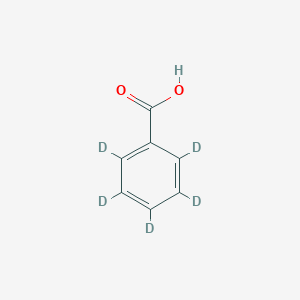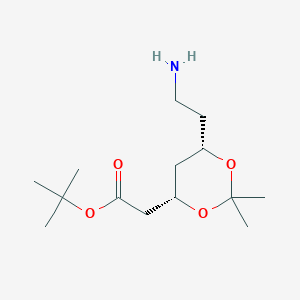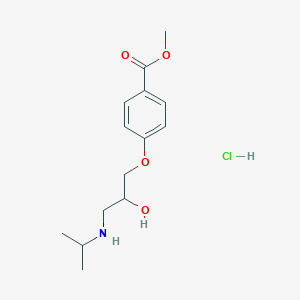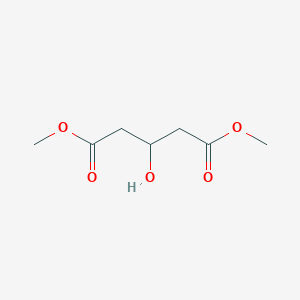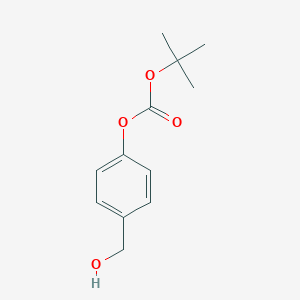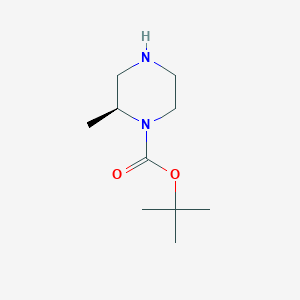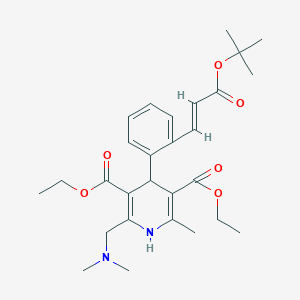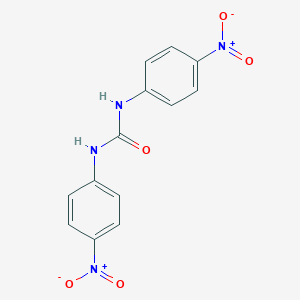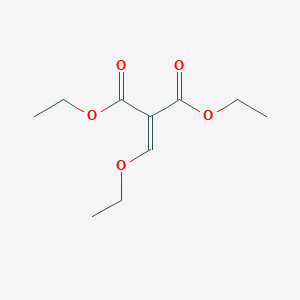![molecular formula C16H14O2S B030302 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene CAS No. 63675-74-1](/img/structure/B30302.png)
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Overview
Description
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is a heterocyclic compound with the molecular formula C16H14O2S and a molecular weight of 270.35 g/mol . This compound is characterized by its unique structure, which includes a benzothiophene core substituted with methoxy groups at the 6 and 4 positions. It is often used as a building block in the synthesis of various biologically and pharmacologically active molecules .
Mechanism of Action
Target of Action
It is referred to as a reactant for the preparation of biologically and pharmacologically active molecules .
Mode of Action
It is known to be used in the synthesis of various compounds with biological and pharmacological activity .
Biochemical Pathways
It is used in the synthesis of compounds with biological and pharmacological activity, suggesting that it may influence a variety of biochemical pathways .
Result of Action
It is used as a reactant for the preparation of biologically and pharmacologically active molecules .
Preparation Methods
The synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxybenzothiophene with 4-methoxyphenylmagnesium bromide under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like chloroform, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene can be compared with other similar compounds such as:
Methyl benzo[b]thiophene-2-carboxylate: This compound has a similar benzothiophene core but differs in its functional groups, leading to different chemical properties and applications.
Benzo[b]thiophene-2-propionic acid: Another related compound with distinct functional groups, affecting its reactivity and use in various fields.
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: This compound has a different substitution pattern, resulting in unique electronic and optical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-17-13-6-3-11(4-7-13)15-9-12-5-8-14(18-2)10-16(12)19-15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWAGCVMOGWQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213054 | |
| Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63675-74-1 | |
| Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the paper?
A1: The paper details an improved synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a crucial intermediate in the production of Raloxifene hydrochloride. [] The researchers optimized the synthesis by using methanesulfonic acid as a catalyst instead of polyphosphoric acid (PPA) for the cyclization-rearrangement reaction. This change led to an increased yield of the desired compound. [] Additionally, the researchers identified and characterized three isomers produced during the synthesis, providing valuable insight into the reaction mechanism. [] This improved synthesis method is beneficial for producing this important pharmaceutical intermediate more efficiently.
Q2: How was the identity of this compound and its isomers confirmed?
A2: The researchers utilized various spectroscopic techniques to confirm the chemical structures of the synthesized compounds. These techniques included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and high-resolution mass spectrometry (HRMS). [] These techniques provided complementary information about the functional groups, proton environments, and molecular weight of the target compound and its isomers, allowing for unambiguous identification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
